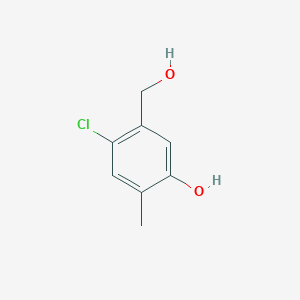
4-Chloro-5-(hydroxymethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(hydroxymethyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The hydroxymethylation step can be carried out using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 4-chloro-5-(carboxymethyl)-2-methylphenol.
Reduction: Formation of 4-chloro-2-methylphenol or 5-(hydroxymethyl)-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-(hydroxymethyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions. The overall effect of the compound depends on its ability to interact with and modify the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the hydroxymethyl group.
5-(Hydroxymethyl)-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-5-methylphenol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-Chloro-5-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-5-(hydroxymethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3,10-11H,4H2,1H3 |
InChI Key |
SVCFNBDFLCYFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
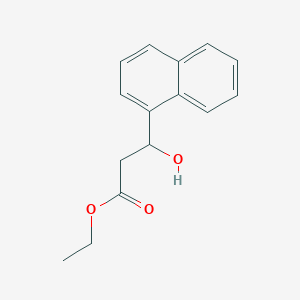
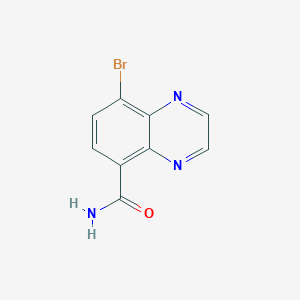
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
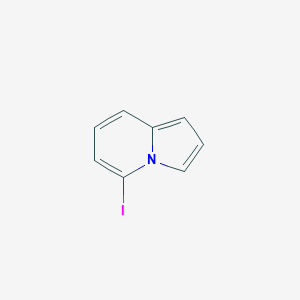
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)

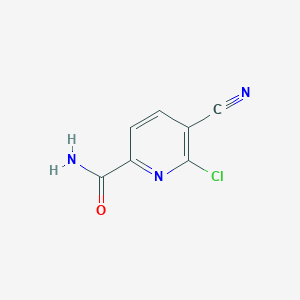
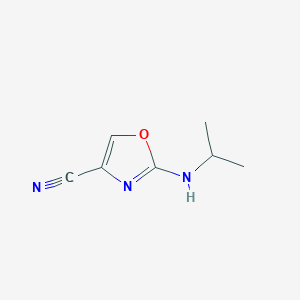
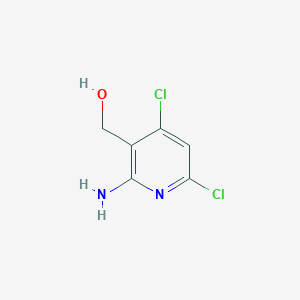


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
